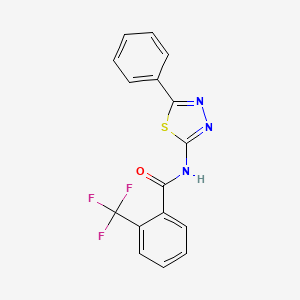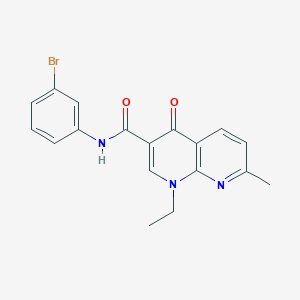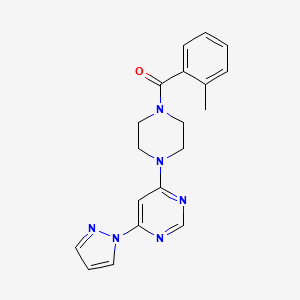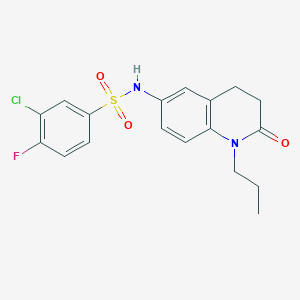
Benzyl methyl4-oxocyclohexylcarbamate
Übersicht
Beschreibung
Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the CAS Number: 400899-75-4 . It has a molecular weight of 261.32 and its IUPAC name is benzyl methyl (4-oxocyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity :
- K. Scott et al. (1993) studied methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, an analog of Benzyl methyl4-oxocyclohexylcarbamate, for its anticonvulsant properties using the amygdala kindling model and identified several active analogs with minimized toxicity (Scott et al., 1993).
Pseudopeptidic Triazines Synthesis :
- M. Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides using benzyl isocyanide, contributing to a new class of pseudopeptidic triazines (Sañudo et al., 2006).
Catalysis in Organic Synthesis :
- Zhibin Zhang et al. (2007) used benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate in gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes (Zhang et al., 2007).
Ternary Blend Polymer Solar Cells :
- Pei Cheng et al. (2014) investigated the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in polymer solar cells, which included a benzylcarbamate derivative in the study (Cheng et al., 2014).
Antitumor Drug Research :
- G. Atassi and H. Tagnon (1975) examined methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate as a new antitumor agent against various cancers, including lymphoid leukemia and melanoma (Atassi & Tagnon, 1975).
Genotoxicity Assessment :
- Colin S. Chen et al. (2008) studied the genotoxic effects of various chemicals, including benzyl carbamates, on human lymphocytes using the comet assay (Chen et al., 2008).
Antitrypanosomal Properties :
- M. Ayyari et al. (2013) isolated compounds including benzyl thiocarbamate glycosides from Moringa peregrina and tested them for antitrypanosomal activity (Ayyari et al., 2013).
Catalyst in Synthesis of Organic Carbamates :
- Masayoshi Honda et al. (2011) used a CeO2 catalyst for the one-pot synthesis of methyl benzylcarbamate, highlighting its efficiency and reusability (Honda et al., 2011).
Investigation of Pharmaceutical Metabolites :
- Elena Kaiser et al. (2014) investigated the biodegradation of oxcarbazepine and its metabolites, including carbamazepine derivatives, in wastewater treatment processes (Kaiser et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Benzyl methyl4-oxocyclohexylcarbamate are not available, it’s worth noting that research into similar compounds is ongoing. For example, the selective oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant continues to be a hot topic in organic synthesis and industrial chemistry .
Eigenschaften
IUPAC Name |
benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHSNARCZDJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)


![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)


![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)
![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)
![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2839290.png)
![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)
